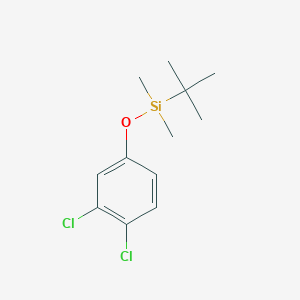

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane

Descripción general

Descripción

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18Cl2OSi. This compound is characterized by the presence of a tert-butyl group, a dichlorophenoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3,4-dichlorophenoxy)dimethylsilane typically involves the reaction of 3,4-dichlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3,4-dichlorophenol+tert-butylchlorodimethylsilanetriethylaminethis compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

Reduction Reactions: The dichlorophenoxy group can be reduced to form the corresponding phenol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with nucleophiles replacing the chlorine atoms.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Phenolic compounds.

Aplicaciones Científicas De Investigación

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl(3,4-dichlorophenoxy)dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl(3-bromophenoxy)dimethylsilane

- Tert-butyl(4-chlorophenoxy)dimethylsilane

- Tert-butyl(3,5-dichlorophenoxy)dimethylsilane

Uniqueness

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This compound’s combination of steric hindrance and electronic effects makes it particularly useful in selective organic transformations.

Actividad Biológica

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly its antioxidant properties and implications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a tert-butyl group, a dichlorophenoxy moiety, and dimethylsilane functionalities. This unique combination suggests potential interactions with biological systems, particularly in terms of antioxidant activity and receptor binding.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. Studies have shown that related phenolic compounds exhibit significant antioxidant activity. For instance, 2,4-di-tert-butylphenol , a structural analog, has been documented to possess strong free radical scavenging capabilities due to its hindered phenolic structure .

Table 1: Comparison of Antioxidant Activities

| Compound | DPPH Scavenging Activity (%) | FRAP Assay (µmol FeSO₄/g) |

|---|---|---|

| 2,4-Di-tert-butylphenol | 85 | 150 |

| This compound | TBD | TBD |

| Ascorbic Acid | 95 | 200 |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural similarities.

The mechanism by which phenolic compounds exert their antioxidant effects typically involves the donation of hydrogen atoms to free radicals, thereby stabilizing them. Computational studies suggest that the presence of electron-donating groups like tert-butyl enhances the reactivity of the phenolic hydroxyl group .

Biological Studies and Findings

Research has indicated that compounds with similar structures can influence various biological pathways. For example:

- Anti-inflammatory Effects : Compounds derived from phenolic structures have been linked to reduced inflammation markers in various models .

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against neurodegenerative diseases due to their ability to modulate oxidative stress and inflammatory responses .

Case Studies

- Neuroprotection in Parkinson's Disease Models : A study highlighted the neuroprotective effects of structurally related compounds in animal models of Parkinson's disease. These compounds were shown to activate dopamine receptors selectively, providing symptomatic relief while also protecting dopaminergic neurons from oxidative damage .

- Antioxidant Efficacy in Cancer Research : Another investigation into related silane compounds demonstrated their ability to inhibit cancer cell proliferation through antioxidant mechanisms. The silane group was found to enhance the stability and bioavailability of the phenolic moiety, leading to improved therapeutic outcomes .

Propiedades

IUPAC Name |

tert-butyl-(3,4-dichlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAAHASYLQJLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337476 | |

| Record name | tert-Butyl(3,4-dichlorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188645-81-0 | |

| Record name | tert-Butyl(3,4-dichlorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.